![molecular formula C16H18N4O B10969551 2-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B10969551.png)
2-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone typically involves the reaction of 1-(2-pyrimidyl)piperazine with phenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the piperazine ring.
Scientific Research Applications
2-Phenyl-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an acetylcholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.
Uniqueness
2-Phenyl-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone is unique due to its specific combination of a phenyl group and a pyrimidinyl-piperazine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H18N4O |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H18N4O/c21-15(13-14-5-2-1-3-6-14)19-9-11-20(12-10-19)16-17-7-4-8-18-16/h1-8H,9-13H2 |
InChI Key |
FGVZWLMGBZDWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969474.png)
![N-(4-acetylphenyl)-2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969479.png)
![2-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10969480.png)
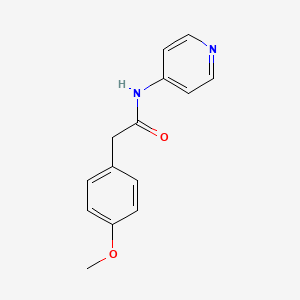
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B10969495.png)
![1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10969501.png)

![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B10969522.png)
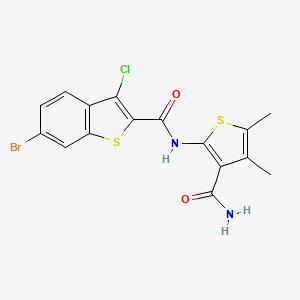
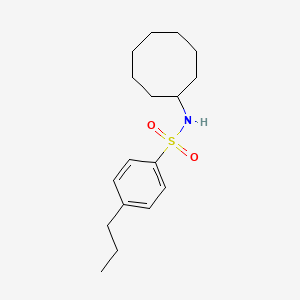
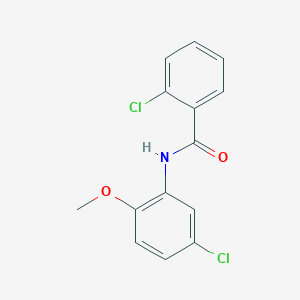
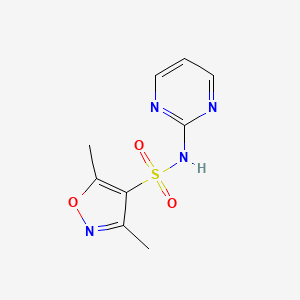
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10969543.png)
![N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10969558.png)
